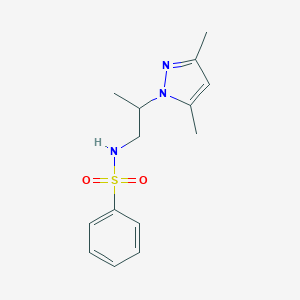

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)benzolsulfonamid

Übersicht

Beschreibung

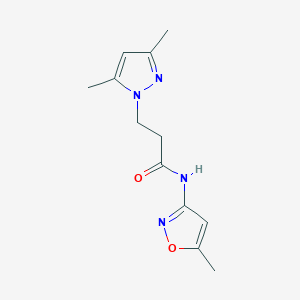

Pyrazole-based compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have gained tremendous attention due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .

Molecular Structure Analysis

These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .

Chemical Reactions Analysis

The ligands were evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-based compounds can vary. For example, N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine, a pyrazole-based compound, is a white solid with a melting point of 112–116 °C .

Wirkmechanismus

Target of Action

Compounds with similar structures have been studied for their potential interactions with various biological targets .

Mode of Action

It’s known that the compound contains a 3,5-dimethylpyrazole moiety , which is a common structural feature in many biologically active compounds. This moiety is known to interact with various biological targets, potentially influencing their function .

Biochemical Pathways

Compounds containing the 3,5-dimethylpyrazole moiety have been associated with various biochemical pathways .

Pharmacokinetics

Compounds with similar structures are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Compounds with similar structures have been associated with various biological activities, including anti-inflammatory, antitumor, antidiabetic, and other effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

Vorteile Und Einschränkungen Für Laborexperimente

DPBS has several advantages as a research tool. Its ability to inhibit carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in various physiological processes. DPBS is also relatively stable and has a long half-life, which makes it suitable for in vitro experiments. However, DPBS has some limitations as well. Its relatively low solubility in water can make it challenging to use in certain experiments. Additionally, DPBS can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research on DPBS. One potential direction is the development of more potent and selective carbonic anhydrase inhibitors based on the structure of DPBS. Another potential direction is the investigation of the anti-inflammatory and anti-tumor properties of DPBS, which could lead to the development of new therapies for various diseases. Additionally, the use of DPBS in combination with other drugs could enhance its therapeutic potential and reduce its side effects.

Synthesemethoden

DPBS is synthesized through a multi-step process involving different chemical reactions. The synthesis of DPBS starts with the reaction between 3,5-dimethyl-1H-pyrazole and 2-bromo-1-chloropropane, which produces 2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl bromide. This intermediate product is then reacted with sodium sulfite to produce 2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl sulfonate. Finally, the sulfonate intermediate is reacted with benzenesulfonyl chloride to produce DPBS.

Wissenschaftliche Forschungsanwendungen

Antileishmanial-Aktivität

Pyrazol-haltige Verbindungen, wie z. B. die , sind für ihre potente Antileishmanial-Aktivität bekannt . In einer Studie zeigte Verbindung 13, ein Hydrazin-gekoppeltes Pyrazol-Derivat, eine überlegene Antipromastigoten-Aktivität . Dies deutet darauf hin, dass diese Verbindungen potenzielle Pharmakophore für die Herstellung sicherer und effektiver Antileishmanial-Mittel sein könnten .

Antimalaria-Aktivität

Die gleiche Studie untersuchte auch die in vivo Antimalaria-Aktivität der synthetisierten Pyrazol-Derivate gegen Plasmodium berghei-infizierte Mäuse . Die Zielverbindungen 14 und 15 zeigten bessere Hemmwirkungen gegen Plasmodium berghei mit einer Unterdrückung von 70,2 % bzw. 90,4 % . Dies zeigt, dass diese Verbindungen bei der Entwicklung von Antimalaria-Medikamenten eingesetzt werden könnten .

Molekular-Docking-Studien

Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in vitro Antipromastigoten-Aktivität von Verbindung 13 zu rechtfertigen . Die Verbindung zeigte ein wünschenswertes Anpassungsmuster in der LmPTR1-Tasche (aktives Zentrum), gekennzeichnet durch eine geringere freie Bindungsenergie . Dies deutet darauf hin, dass diese Verbindungen bei der Entwicklung von Medikamenten eingesetzt werden könnten, die auf bestimmte Proteine abzielen .

Antibakterielle Aktivität

Pyrazol-haltige Verbindungen sind auch für ihre antibakteriellen Eigenschaften bekannt

Safety and Hazards

The safety and hazards of pyrazole-based compounds can vary depending on their specific structures. For example, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 and precautionary statements P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-11-9-12(2)17(16-11)13(3)10-15-20(18,19)14-7-5-4-6-8-14/h4-9,13,15H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYOBLOKOFDHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332990 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890598-20-6 | |

| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)

![3-[(Dimethylsulfamoyl)amino]phenyl morpholine-4-carboxylate](/img/structure/B359438.png)

![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)